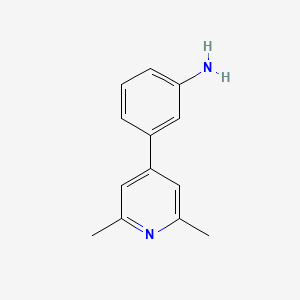
3-(2,6-Dimethyl-4-pyridyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethyl-4-pyridyl)aniline is an organic compound that features a pyridyl group attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki–Miyaura coupling reaction, where 2,6-dimethyl-4-pyridylboronic acid is coupled with aniline derivatives under palladium catalysis.
Direct Arylation: Another method is the direct arylation of 2,6-dimethylpyridine with aniline derivatives using transition metal catalysts such as palladium or nickel.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids/bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Halogenated derivatives and other substituted compounds.
科学的研究の応用
Chemistry: 3-(2,6-Dimethyl-4-pyridyl)aniline is used as a building block in organic synthesis, particularly in the development of new ligands for transition metal catalysis. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is being explored for its pharmacological properties, including its potential use in antiviral, anti-inflammatory, and anticancer therapies. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-(2,6-Dimethyl-4-pyridyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the biological context.
類似化合物との比較
2,6-Dimethylpyridine: A pyridine derivative without the aniline group.
Aniline: A simpler aromatic amine without the pyridyl group.
Bipyridine Derivatives: Compounds with two pyridyl groups, often used in coordination chemistry.
Uniqueness: 3-(2,6-Dimethyl-4-pyridyl)aniline is unique due to its combination of the pyridyl and aniline moieties, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
40034-51-3 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
3-(2,6-dimethylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-6-12(7-10(2)15-9)11-4-3-5-13(14)8-11/h3-8H,14H2,1-2H3 |
InChIキー |
ADHASKYQWAONSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















